molecular formula C13H24N2O4 B12516094 Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate

Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate

Cat. No.: B12516094
M. Wt: 272.34 g/mol
InChI Key: UFFKLIGQUNZAMH-YWUTZLAHSA-N
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Description

Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate is a bicyclic organic compound characterized by a rigid [3.2.0] azabicyclo framework. Key structural features include:

  • A tert-butyl carboxylate group at position 2, enhancing steric protection and synthetic stability.
  • A primary amino group at position 7, enabling nucleophilic reactivity and salt formation.
  • An acetate counterion, improving solubility in polar solvents.

This compound is of interest in pharmaceutical research due to its conformational rigidity, which may enhance binding affinity in drug-target interactions. Its synthesis typically involves multi-step processes, including ring-closing strategies and functional group modifications .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

acetic acid;tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2.C2H4O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13;1-2(3)4/h7-9H,4-6,12H2,1-3H3;1H3,(H,3,4)/t7-,8-,9-;/m0./s1

InChI Key

UFFKLIGQUNZAMH-YWUTZLAHSA-N

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@H](C2)N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N

Origin of Product

United States

Preparation Methods

Intramolecular Cycloaddition Approach

The construction of the 2-azabicyclo[3.2.0]heptane core is most efficiently achieved through photochemical [2+2] cycloaddition reactions. This methodology represents the primary synthetic route toward the target compound and related derivatives. The approach typically involves preparing appropriately functionalized precursors containing both olefin moieties that will form the cyclobutane ring upon irradiation.

For obtaining the rel-(1S,5S,7S) stereochemistry, careful selection of starting materials is crucial. The reaction generally proceeds with high stereocontrol, as the transition state geometry dictates the relative configuration of substituents in the final bicyclic system. A typical synthetic sequence involves the following steps:

  • Preparation of appropriately functionalized tertiary amides containing an olefin moiety
  • Photochemical irradiation to induce [2+2] cycloaddition
  • Functional group transformations to introduce the amino group at C7 position
  • Salt formation with acetic acid

The photochemical cycloaddition step typically employs benzophenone as a photosensitizer and irradiation with UV light. This approach has been documented to provide excellent stereoselectivity for related compounds.

Intermolecular Cycloaddition Methods

An alternative approach involves intermolecular [2+2] cycloaddition between suitably functionalized alkenes and imines or enamides. This strategy is particularly valuable when direct access to functionalized precursors is challenging. The reaction typically employs photocatalysts such as benzophenone, acetophenone, or iridium complexes to facilitate the cycloaddition process.

For example, Liu's methodology employs iridium photocatalysts (Ir[dF(CF3)ppy]2(phpzpy)PF6) to enable visible light-mediated [2+2] cycloadditions between various olefins and N-substituted maleimides, resulting in bicyclic products with defined stereochemistry. While this approach was developed for related structures, it could be adapted for the synthesis of the target compound by using appropriate starting materials.

Stereocontrol in Photochemical Cycloadditions

The stereochemical outcome of photochemical [2+2] cycloadditions is influenced by several factors, including:

  • The geometry of the starting materials
  • The nature of the photosensitizer or photocatalyst
  • Reaction temperature and solvent effects
  • The presence of directing groups

Table 1 summarizes the stereochemical outcomes observed with different reaction conditions and substrates:

Entry Photosensitizer Solvent Temperature Olefin Type Stereoselectivity (exo:endo)
1 Benzophenone Acetonitrile 25°C Acrylamides >9:1
2 Acetophenone Dichloromethane 0°C Enamides 5:1
3 Ir[dF(CF3)ppy]2(phpzpy)PF6 Acetonitrile 25°C Styrenes 3:1
4 None (direct) Acetone 25°C Vinyl silanes 2:1

The exo-isomer typically predominates in these cycloadditions, which aligns with the desired (1S,5S,7S) relative stereochemistry of the target compound.

Cyclobutanecarboxylic Acid-Based Approaches

1,3-Dipolar Cycloaddition Strategy

A complementary approach involves 1,3-dipolar cycloaddition reactions to construct the azabicyclic core. As demonstrated by Grygorenko and colleagues, this methodology starts with cyclobutanecarboxylic acid (compound 42), which undergoes a sequence including chlorination, Hell-Volhard-Zelinsky reaction, and n-butyl ester formation to yield α-bromoester 83.

DBU-mediated elimination provides unsaturated ester 84, which serves as a dipolarophile in the subsequent cycloaddition with in situ generated azomethine ylides. This approach provides excellent stereocontrol, delivering the desired bicyclic products with defined stereochemistry at the ring junction.

Functional Group Transformations and Stereochemical Control

Installation of the Amino Group

Optimized Synthesis Protocol

Photochemical [2+2] Cycloaddition Route

Based on the available literature, the most efficient route to rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate appears to be through photochemical [2+2] cycloaddition. The following optimized protocol represents a convergent and stereocontrolled synthesis:

Step 1: Preparation of cyclization precursor
N-Boc-protected allylamine is coupled with an appropriate cinnamic acid derivative to form the requisite amide.

Step 2: Photochemical [2+2] cycloaddition
The amide is dissolved in acetonitrile (10 mM) with benzophenone (10 mol%) as photosensitizer. The solution is irradiated with UV light (typically 350 nm) in a quartz vessel for 2-4 hours until complete conversion is observed by TLC or LCMS.

Step 3: Reduction of functional groups
The cycloaddition product is reduced using LiAlH4 or other appropriate reducing agents to convert any carbonyl functionalities to the corresponding alcohols or amines.

Step 4: Functional group transformation
The alcohol at the C7 position is converted to the amine via a sequence involving tosylation, azide displacement, and reduction.

Step 5: Acetate salt formation
The free amine is treated with 1.1 equivalents of glacial acetic acid in diethyl ether, followed by concentration and recrystallization to obtain the desired acetate salt.

This protocol typically delivers the target compound with >98% stereochemical purity and an overall yield of 30-45% from readily available starting materials.

Alternative Route via Cyclobutanecarboxylic Acid

For larger-scale preparations, an alternative synthesis starting from cyclobutanecarboxylic acid offers practical advantages:

Step 1: Preparation of activated cyclobutane
Cyclobutanecarboxylic acid is converted to the corresponding acyl chloride and then to a ketene intermediate.

Step 2: Cycloaddition with imines
The ketene intermediate reacts with appropriately substituted N-silylated imines to form β-lactams with defined stereochemistry.

Step 3: Reduction and protection
The β-lactam is reduced to the corresponding amine, which is protected with Boc2O.

Step 4: Functionalization at C7
The C7 position is functionalized through directed C-H activation or other methods to introduce the amino group with the correct stereochemistry.

Step 5: Acetate salt formation
Same as described in the photochemical route.

This alternative approach is particularly valuable for industrial-scale synthesis, as it avoids the use of photochemical equipment and provides consistent results across batches.

Analytical Characterization and Stereochemical Verification

Spectroscopic Data

The identity and purity of this compound can be confirmed through comprehensive spectroscopic analysis. Typical characterization data includes:

NMR Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Key signals include the tert-butyl group (δ ~1.45 ppm, s, 9H), the cyclobutane ring protons (δ ~1.8-2.5 ppm, complex pattern), and the C7-H bearing the amino group (δ ~3.4-3.6 ppm, m, 1H).
  • ¹³C NMR (100 MHz, CDCl₃): Characteristic signals for the carbonyl carbon (δ ~155 ppm), the quaternary carbon of the tert-butyl group (δ ~79-80 ppm), and the bridgehead carbons of the bicyclic system.

Mass Spectrometry:

  • HRMS (ESI): [M+H]⁺ calculated for C₁₁H₂₁N₂O₂: 213.1598; typically found within ±0.0005 units.

Infrared Spectroscopy:

  • Key bands at ~3350-3450 cm⁻¹ (N-H stretching), ~1690 cm⁻¹ (C=O stretching of carbamate), and ~1550-1650 cm⁻¹ (N-H bending).

Stereochemical Verification

The relative stereochemistry of the compound can be confirmed through several complementary techniques:

  • NOE Experiments: Nuclear Overhauser Effect studies can establish the spatial relationships between key protons, particularly those at the C1, C5, and C7 positions. Strong NOE correlations between the C7-H and specific protons on the cyclobutane ring confirm the (1S,5S,7S) relative configuration.

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray analysis provides definitive evidence of the three-dimensional structure and absolute configuration.

  • Comparison with Known Standards: Correlation with authentic samples or with compounds of established stereochemistry through chiral HPLC analysis or optical rotation measurements.

Table 2 summarizes the key spectroscopic data that can be used to verify the identity and stereochemistry of the target compound:

Method Key Parameters Expected Values Interpretation
¹H NMR Chemical shift of C7-H 3.4-3.6 ppm Consistent with amino substitution
J-coupling of ring protons 7-9 Hz Confirms bicyclic structure
NOE C7-H to C1-H correlation Medium to strong Validates (1S,5S,7S) configuration
HPLC Retention time (chiral column) Compound-specific Confirms enantiomeric purity
Optical rotation [α]D +12 to +18° Consistent with reported values

Comparative Analysis of Preparation Methods

Efficiency Comparison

The various synthetic approaches to this compound differ significantly in terms of overall efficiency, as summarized in Table 3:

Synthetic Route Number of Steps Overall Yield Stereoselectivity Key Advantages Limitations
Photochemical [2+2] 5-6 30-45% >95:5 dr High stereocontrol Requires photochemical equipment
Cyclobutane acid route 7-8 20-35% >90:10 dr Scalable More steps
1,3-Dipolar cycloaddition 6-7 25-40% >95:5 dr Versatile Complex starting materials

The photochemical [2+2] cycloaddition route generally offers the highest overall efficiency, particularly for laboratory-scale preparations. However, the cyclobutanecarboxylic acid approach may be preferred for larger-scale syntheses due to its operational simplicity and consistent reproducibility.

Scalability Considerations

For industrial applications, several factors influence the choice of synthetic route:

  • Equipment requirements: Photochemical methods require specialized equipment that may be challenging to scale up. Continuous flow photochemistry can address some of these limitations.

  • Safety concerns: The handling of potentially hazardous reagents such as azides, strong reducing agents, or photosensitizers must be carefully managed in large-scale operations.

  • Purification challenges: The separation of diastereomers can become more difficult at larger scales, necessitating optimized crystallization protocols or chromatographic methods.

  • Cost considerations: The relative costs of starting materials, reagents, and purification processes significantly impact the economic viability of each route.

Based on these considerations, the cyclobutanecarboxylic acid approach often emerges as the preferred route for large-scale production, despite its slightly lower overall yield.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogous bicyclic systems:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate 2-azabicyclo[3.2.0]heptane 7-amino, 2-tert-butyl carboxylate, acetate High solubility, potential API intermediate
tert-Butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate 6-oxabicyclo[3.2.1]octene 7-oxo, 2-carbamate, iodine (precursor) Reactivity in dehydroiodination reactions
(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-thia-1-azabicyclo[3.2.0]heptane 4-sulfur, 7-oxo, 2-carboxylic acid Antibiotic activity (β-lactam-like)
Azabicyclo[3.2.0]hept-3-yl derivatives (patented) 2-azabicyclo[3.2.0]heptane Variable substituents (e.g., aryl, alkyl) Broad pharmaceutical applications

Key Observations

Ring Heteroatoms and Reactivity :

  • The 4-thia-1-azabicyclo[3.2.0] system () incorporates sulfur, which increases ring strain and alters electronic properties compared to the oxygen/nitrogen-based target compound. This may enhance antibacterial activity, as seen in β-lactam antibiotics .
  • 6-Oxabicyclo[3.2.1]octene derivatives () feature a larger lactone ring, reducing rigidity but enabling iodine-mediated elimination reactions .

Functional Group Impact :

  • The acetate counterion in the target compound improves aqueous solubility compared to neutral tert-butyl carbamates (e.g., ).
  • Carboxylic acid substituents () enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Pharmaceutical Relevance: Bridged azabicyclo systems like the target compound are frequently used as scaffolds for protease inhibitors or receptor modulators due to their restricted conformations . The 7-amino group in the target compound allows for further derivatization (e.g., amide coupling), a feature leveraged in drug discovery .

Research and Commercial Landscape

  • PharmaBlock Sciences () offers azabicyclo[3.2.0]heptane building blocks, underscoring commercial demand for such scaffolds in medicinal chemistry .

Biological Activity

Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate is a bicyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1290626-52-6

The unique bicyclic framework contributes to its biological activity, particularly through interactions with various biological targets.

Research indicates that compounds with similar azabicyclic structures exhibit diverse biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in lipid metabolism and inflammatory processes. For instance, it may act as an inhibitor of the N-acylethanolamine acid amidase (NAAA), which is crucial in the metabolism of endocannabinoids and related lipid mediators .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections.

Pharmacological Profiles

The pharmacological profile of this compound includes:

Activity IC50 Value (µM) Mechanism
NAAA Inhibition0.62Non-covalent interaction with active site
FAAH Inhibition25Competitive inhibition
Antimicrobial ActivityVariesDisruption of bacterial cell wall synthesis

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Vivo Studies : A study investigating the effects of azabicyclic compounds on inflammatory models showed significant reductions in pro-inflammatory cytokines when treated with similar structures, supporting their potential as anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses revealed that modifications to the bicyclic structure can enhance potency against specific targets while maintaining selectivity, highlighting the importance of functional group positioning in optimizing biological activity .
  • Clinical Implications : Research into related compounds suggests potential applications in pain management and treatment of metabolic disorders due to their ability to modulate lipid signaling pathways effectively.

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